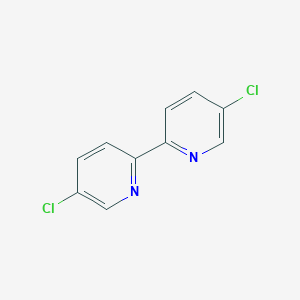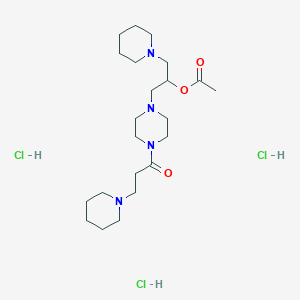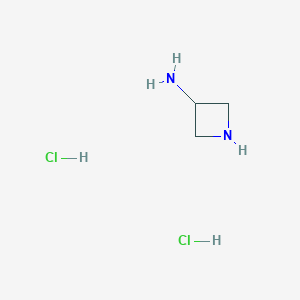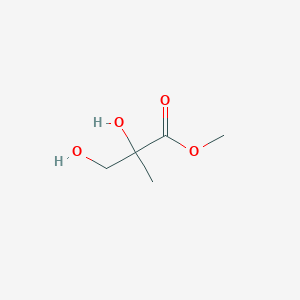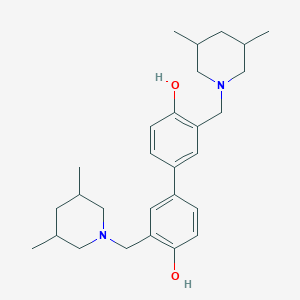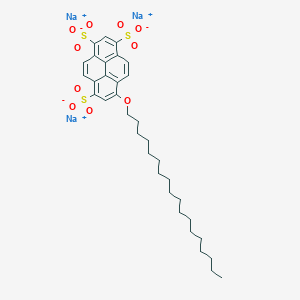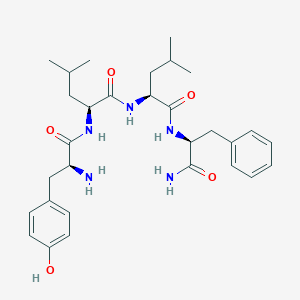
beta-Lactorphin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Lactorphin is a bioactive peptide that is derived from the milk protein, casein. It is a natural opioid peptide that has been found to have a range of biochemical and physiological effects. Beta-Lactorphin has been the subject of much scientific research due to its potential applications in various fields, including medicine, neuroscience, and agriculture.
Wirkmechanismus
Beta-Lactorphin exerts its effects by binding to opioid receptors in the brain and other tissues. The binding of beta-lactorphin to these receptors activates a signaling pathway that leads to the release of endogenous opioids, such as endorphins and enkephalins. This activation of the opioid system leads to the analgesic and other effects of beta-lactorphin.
Biochemische Und Physiologische Effekte
Beta-Lactorphin has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models. It has also been found to have anti-inflammatory effects, reducing inflammation in animal models. In addition, beta-lactorphin has been shown to have neuroprotective effects, protecting neurons from damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beta-lactorphin in lab experiments is that it is a natural compound that is relatively easy to produce. Another advantage is that it has a well-established mechanism of action, making it easier to study. However, one limitation of using beta-lactorphin in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on beta-lactorphin. One direction is to investigate its potential as a treatment for pain and other conditions in humans. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the immunomodulatory effects of beta-lactorphin and its potential as a treatment for animal diseases.
Conclusion:
Beta-Lactorphin is a promising peptide that has been the subject of much scientific research. It has a range of biochemical and physiological effects and has potential applications in various fields, including medicine, neuroscience, and agriculture. Further research is needed to fully understand the effects of beta-lactorphin and its potential as a treatment for various conditions.
Synthesemethoden
Beta-Lactorphin can be synthesized using various methods, including enzymatic hydrolysis, chemical synthesis, and fermentation. Enzymatic hydrolysis is the most common method used for the production of beta-lactorphin. In this method, casein is hydrolyzed using enzymes such as trypsin and chymotrypsin, which cleave the protein into smaller peptides, including beta-lactorphin.
Wissenschaftliche Forschungsanwendungen
Beta-Lactorphin has been the subject of much scientific research due to its potential applications in various fields. In medicine, beta-lactorphin has been found to have analgesic properties, making it a potential treatment for pain. In neuroscience, beta-lactorphin has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, beta-lactorphin has been found to have immunomodulatory effects, which could make it a potential treatment for various animal diseases.
Eigenschaften
CAS-Nummer |
105129-01-9 |
|---|---|
Produktname |
beta-Lactorphin |
Molekularformel |
C30H43N5O5 |
Molekulargewicht |
553.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H43N5O5/c1-18(2)14-25(34-28(38)23(31)16-21-10-12-22(36)13-11-21)30(40)35-26(15-19(3)4)29(39)33-24(27(32)37)17-20-8-6-5-7-9-20/h5-13,18-19,23-26,36H,14-17,31H2,1-4H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
OGILYBDMVOATLU-CQJMVLFOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Andere CAS-Nummern |
105129-01-9 |
Sequenz |
YLLF |
Synonyme |
eta-lactorphin Tyr-Leu-Leu-Phe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
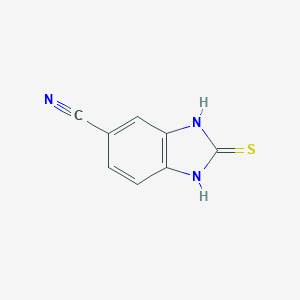
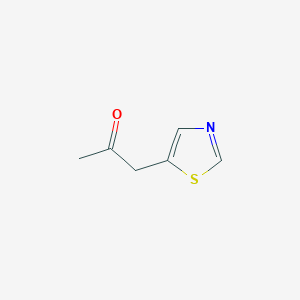
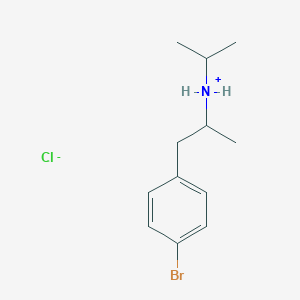
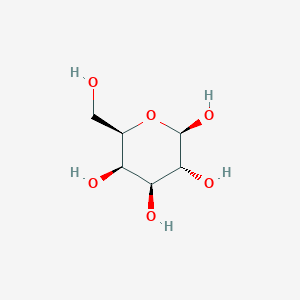
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
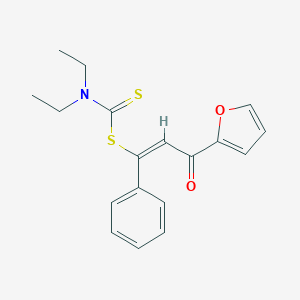
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
